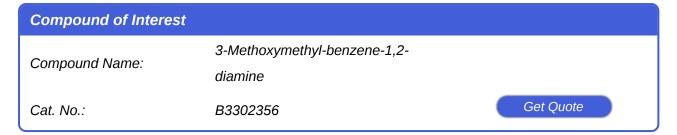


A Comprehensive Technical Guide to 3-Methoxybenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-benzene-1,2-diamine, a substituted o-phenylenediamine, is a key chemical intermediate in synthetic organic chemistry. Its bifunctional nature, arising from the two adjacent amino groups and the influencing methoxy substituent, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a detailed overview of its chemical properties, synthesis, and its significant role as a building block in the development of potentially bioactive molecules.

Note on Nomenclature: The compound discussed in this guide is chemically identified as 3-Methoxy-benzene-1,2-diamine. The user's initial query for "**3-Methoxymethyl-benzene-1,2-diamine**" did not correspond to a readily available chemical entity in scientific databases. The information herein pertains to the methoxy-substituted compound.

Chemical Identification and Properties

CAS Number: 37466-89-0[1][2][3][4]

Synonyms:

2,3-diaminoanisole[2]



- 3-Methoxy-1,2-phenylenediamine[2]
- 3-Methoxy-o-phenylenediamine[2]
- 1,2-Benzenediamine, 3-methoxy-[2]
- 2-amino-3-methoxyaniline[2]
- 3-methoxy-1,2-diaminobenzene[2]

Physicochemical Data

Property	Value	Source
Molecular Formula	C7H10N2O	[1][2][3]
Molecular Weight	138.17 g/mol	[1][3]
Appearance	Solid, Low Melting Solid	[5]
Purity	≥95%	[2][5]
Water Solubility	Slightly soluble	[1]
InChl Key	BFLWXPJTAKXXKT- UHFFFAOYSA-N	[2][3]

Synthesis of 3-Methoxy-benzene-1,2-diamine

The primary route for the synthesis of 3-Methoxy-benzene-1,2-diamine involves the reduction of the corresponding nitroaniline precursor, 3-methoxy-2-nitroaniline. A common and efficient method for this transformation is catalytic hydrogenation.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general methods for the reduction of nitroarenes to anilines, such as the synthesis of 3-amino-4-methoxy-acetylaniline from its nitro precursor.[6][7]



Objective: To synthesize 3-Methoxy-benzene-1,2-diamine by the catalytic hydrogenation of 3-methoxy-2-nitroaniline.

Materials:

- 3-methoxy-2-nitroaniline
- Palladium on carbon (Pd/C, 10% w/w) or a bimetallic catalyst (e.g., Cu/Ni nanoparticles)[6][7]
- Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
- Hydrogen gas (H2)
- Inert gas (e.g., Nitrogen or Argon)
- Filtration agent (e.g., Celite)

Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Reaction flask
- Magnetic stirrer
- Filtration setup (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- Preparation: The reaction vessel is charged with 3-methoxy-2-nitroaniline and the chosen solvent.
- Inerting: The vessel is flushed with an inert gas to remove oxygen.
- Catalyst Addition: The hydrogenation catalyst (e.g., 10% Pd/C) is carefully added to the reaction mixture.



- Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a set pressure) at room temperature or with gentle heating.
- Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: Upon completion, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst.
- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-Methoxy-benzene-1,2-diamine.
- Purification (if necessary): The crude product can be further purified by techniques such as recrystallization or column chromatography.



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Caption: General workflow for the synthesis of 3-Methoxy-benzene-1,2-diamine.

Applications in Drug Discovery and Development

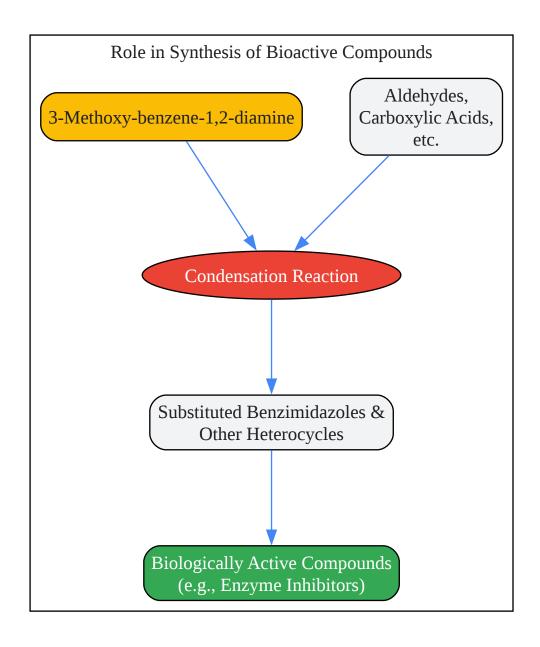
While there is limited direct information on the biological activity or involvement in signaling pathways of 3-Methoxy-benzene-1,2-diamine itself, its primary significance for drug development lies in its role as a versatile precursor for the synthesis of heterocyclic scaffolds with proven pharmacological importance.

Precursor to Benzimidazoles and Other Heterocycles



Ortho-phenylenediamines are fundamental building blocks for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The condensation of 3-Methoxy-benzene-1,2-diamine with various aldehydes, carboxylic acids, or their derivatives leads to the formation of substituted benzimidazoles. The methoxy group at the 3-position can influence the electronic properties and steric hindrance of the resulting molecule, potentially modulating its biological activity.

Derivatives of 3-Methoxy-benzene-1,2-diamine, such as certain benzophenanthridinones, have been investigated as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are targets in cancer therapy.[8]





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Caption: Logical relationship of 3-Methoxy-benzene-1,2-diamine as a precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct interactions of 3-Methoxy-benzene-1,2-diamine with cellular signaling pathways. Its utility in drug discovery is therefore indirect, primarily through its incorporation into more complex molecules. Researchers are encouraged to consider this compound as a starting material for generating libraries of novel heterocyclic compounds for screening against various biological targets.

Conclusion

3-Methoxy-benzene-1,2-diamine is a commercially available and synthetically accessible chemical intermediate. Its value to the scientific and drug development community is primarily as a precursor to a wide array of heterocyclic compounds, most notably benzimidazoles. While the direct biological profile of this diamine is not well-characterized, its role in the synthesis of pharmacologically relevant molecules is significant. Future research into the biological effects of this compound and its derivatives could open new avenues for drug discovery.

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